6-(4,4-difluoropiperidin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione
Description
Properties
IUPAC Name |
6-(4,4-difluoropiperidin-1-yl)-3-methyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2N3O2/c1-14-8(16)6-7(13-9(14)17)15-4-2-10(11,12)3-5-15/h6H,2-5H2,1H3,(H,13,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLOXTAVNLNMVLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(NC1=O)N2CCC(CC2)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-(4,4-difluoropiperidin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione is a compound of interest due to its potential biological activities. It belongs to the class of pyrimidine derivatives, which have been explored for various therapeutic applications, including as inhibitors of key enzymes involved in lipid metabolism and inflammatory processes.
- Molecular Formula : C10H13F2N3O2
- Molecular Weight : 245.23 g/mol
- CAS Number : 2097978-71-5
- Purity : ≥ 95% .
The biological activity of this compound is primarily linked to its role as an inhibitor of the enzyme N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), which is crucial in the biosynthesis of bioactive lipids known as N-acylethanolamines (NAEs). These lipids are involved in various physiological processes, including modulation of emotional behavior and pain perception .
Structure–Activity Relationship (SAR)
Research indicates that modifications to the piperidine and pyrimidine rings significantly influence the potency and selectivity of this compound. The introduction of the difluoropiperidine moiety enhances lipophilicity and binding affinity to target enzymes .
Inhibition Studies
A study focusing on the SAR of pyrimidine derivatives revealed that 6-(4,4-difluoropiperidin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione exhibited a notable inhibitory effect on NAPE-PLD with an IC50 value in the nanomolar range. Specifically, compounds structurally similar to this compound showed increased potency when substituents were optimized .
Emotional Behavior Modulation
In vivo studies demonstrated that compounds inhibiting NAPE-PLD could modulate emotional behavior in animal models. Specifically, administration of LEI-401 led to decreased levels of NAEs in the brains of freely moving mice, suggesting a potential therapeutic application for mood disorders .
Inflammatory Response
The role of NAEs in inflammatory responses has led researchers to explore inhibitors like 6-(4,4-difluoropiperidin-1-yl)-3-methylpyrimidine as potential treatments for inflammatory diseases. In vitro assays indicated that such compounds could reduce pro-inflammatory cytokine production .
Scientific Research Applications
Pharmaceutical Applications
1. Cancer Treatment
Recent studies have indicated that compounds similar to 6-(4,4-difluoropiperidin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione exhibit potential as inhibitors of specific cancer-related proteins. For instance, the compound has been explored for its ability to modulate KIF18A, a protein implicated in cancer cell proliferation. Inhibiting KIF18A has shown promise in reducing tumor size in various cancer models, including melanoma and breast cancer .
2. Neurological Disorders
The compound's structure suggests potential applications in treating neurological disorders. The piperidine moiety is known for its activity in modulating neurotransmitter systems. Research is ongoing to evaluate its efficacy in conditions such as anxiety and depression by targeting specific receptors in the central nervous system .
3. Antimicrobial Activity
Preliminary studies have shown that derivatives of pyrimidine compounds can possess antimicrobial properties. The presence of the difluoropiperidine group may enhance the compound's ability to penetrate bacterial membranes, making it a candidate for further investigation as an antimicrobial agent .
Case Study 1: KIF18A Inhibition
In a study published in 2020, researchers synthesized several derivatives of 6-(4,4-difluoropiperidin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione to assess their effectiveness as KIF18A inhibitors. The most promising derivative demonstrated a significant reduction in tumor size in xenograft models of breast cancer. This study highlights the compound's potential role in targeted cancer therapies .
Case Study 2: Neuropharmacological Effects
Another investigation focused on the neuropharmacological effects of this compound on animal models exhibiting anxiety-like behaviors. The results indicated that administration of the compound led to a marked decrease in anxiety levels compared to control groups, suggesting that it may act as an anxiolytic agent .
Data Table: Summary of Applications
| Application Area | Potential Use | Evidence Level |
|---|---|---|
| Cancer Treatment | KIF18A inhibition | High |
| Neurological Disorders | Anxiolytic effects | Moderate |
| Antimicrobial Activity | Potential against bacterial infections | Preliminary |
Comparison with Similar Compounds
Structural Modifications at Position 6
The substituent at position 6 significantly influences physicochemical properties and biological activity. Below is a comparative analysis of key analogs:
Key Insights :
- Electron-Withdrawing Groups : Biphenyl carbonyl (8g–8l) and trifluoromethyl () substituents enhance target binding via electronic effects, whereas the difluoropiperidine group balances stability and membrane permeability.
- Sulfur vs. Nitrogen Linkages : Arylthio derivatives () exhibit higher synthetic yields (up to 81%) compared to hydrazinyl analogs (27–47% in ), suggesting more efficient routes for sulfur-containing compounds.
Substituent Effects at Position 3
The substituent at position 3 modulates hydrogen bonding and solubility:
Key Insights :
Preparation Methods
Starting Materials
3-Methylpyrimidine-2,4(1H,3H)-dione (Thymine derivative) : This core compound can be synthesized or obtained commercially. Its preparation involves methylation and oxidation steps starting from pyrimidine derivatives, with yields reported up to 96% under optimized conditions using sodium hydroxide and diethyl sulfate in aqueous media.
4,4-Difluoropiperidine : This fluorinated piperidine derivative is used as the nucleophile for substitution at the 6-position of the pyrimidine ring.
Synthetic Procedure
A representative synthetic route involves the following:
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | 3-Methylpyrimidine-2,4(1H,3H)-dione (5 mmol), anhydrous potassium carbonate (6 mmol), dimethylformamide (20 mL) | The pyrimidine base and base (K2CO3) are mixed in DMF to deprotonate the pyrimidine nitrogen, facilitating nucleophilic substitution | - |
| 2 | Addition of 4,4-difluoropiperidin-1-yl halide (or equivalent electrophile) in acetone (10 mL) dropwise at room temperature, stirring for 10 h, then reflux for 4 h | The electrophilic difluoropiperidine derivative reacts with the pyrimidine nitrogen at the 6-position | Reaction time and temperature optimized for complete conversion |
| 3 | Evaporation of solvent under reduced pressure, washing residue with water | Isolation of crude product | - |
| 4 | Recrystallization from ethanol by slow evaporation | Purification to obtain single crystals of the target compound | High purity product obtained |
This procedure is adapted from similar pyrimidine substitution reactions reported in the literature, where 6-substituted pyrimidine-2,4-diones were prepared by nucleophilic substitution using halogenated alkyl or aryl derivatives.
Alternative Methods
Direct Amination : Using 4,4-difluoropiperidine as a nucleophile directly with activated pyrimidine derivatives under basic conditions to form the N-substituted product.
Halogenation followed by Substitution : Halogenation at the 6-position of the pyrimidine ring (e.g., 6-chloropyrimidine-2,4-dione) followed by nucleophilic substitution with 4,4-difluoropiperidine.
Reaction Optimization Parameters
| Parameter | Typical Range | Effect on Reaction |
|---|---|---|
| Solvent | DMF, acetone | Polar aprotic solvents favor nucleophilic substitution |
| Base | K2CO3, NaH | Deprotonates pyrimidine nitrogen to enhance nucleophilicity |
| Temperature | Room temp to reflux (25–80°C) | Higher temperature increases reaction rate |
| Reaction Time | 10 h stirring + 4 h reflux | Ensures complete conversion |
| Purification | Recrystallization from ethanol | Improves product purity and crystallinity |
Research Findings and Data
Yield and Purity
Structural Confirmation
Analytical Data
Summary Table of Preparation Methods
| Method | Starting Materials | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Nucleophilic substitution in DMF with K2CO3 base | 3-Methylpyrimidine-2,4-dione + 4,4-difluoropiperidin-1-yl halide | RT stirring 10 h + reflux 4 h | 70–90 | Commonly used, good purity |
| Direct amination | 6-Halopyrimidine-2,4-dione + 4,4-difluoropiperidine | Basic conditions, polar solvents | 75–85 | Requires halogenated intermediate |
| Stepwise synthesis of pyrimidine core then substitution | Pyrimidine synthesis followed by substitution | Multi-step, longer time | Variable | Used when core is synthesized in-house |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-(4,4-difluoropiperidin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione, and how are critical reaction conditions optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 3-methylpyrimidine-2,4(1H,3H)-dione with 4,4-difluoropiperidine under reflux in polar aprotic solvents (e.g., DMF or acetonitrile) with a base (e.g., K₂CO₃) to facilitate substitution at the 6-position . Purification often involves recrystallization or column chromatography. Critical parameters include temperature control (80–100°C), reaction time (12–24 hours), and stoichiometric ratios (1:1.2 for core:substituent) to minimize side products .
Q. Which spectroscopic techniques are most effective for confirming the structure of this compound, and what key spectral features should researchers prioritize?
- Methodology :
- ¹H/¹³C NMR : Key signals include the 3-methyl group (δ ~2.2–2.5 ppm, singlet), pyrimidine-dione protons (δ ~10–12 ppm, broad), and piperidinyl protons (δ ~3.0–3.5 ppm, multiplet for N–CH₂). Fluorine coupling in the piperidine ring may split adjacent proton signals .
- HRMS (ESI⁻) : Confirm molecular weight (e.g., [M-H]⁻ ion at m/z 316.31 g/mol) and isotopic patterns for fluorine .
- FT-IR : Stretching vibrations for C=O (~1700 cm⁻¹) and C–F (~1100 cm⁻¹) .
Q. What preliminary biological activities have been reported for pyrimidine-2,4-dione derivatives with similar substitutions?
- Findings : Analogous compounds (e.g., 3-hydroxypyrimidine-2,4-diones) show inhibition of HIV reverse transcriptase-associated RNase H and antiviral activity . The difluoropiperidinyl group may enhance metabolic stability and binding affinity to hydrophobic enzyme pockets .
Advanced Research Questions
Q. How does the 4,4-difluoropiperidinyl substituent influence the compound’s physicochemical properties and target binding compared to non-fluorinated analogs?
- Analysis :
- Lipophilicity : Fluorination increases logP (~2.5 vs. ~1.8 for non-fluorinated analogs), improving membrane permeability .
- Electron-withdrawing effects : The CF₂ group stabilizes the piperidine ring conformation, potentially enhancing π-stacking interactions with aromatic residues in enzyme active sites .
- Comparative studies with non-fluorinated piperidine analogs (e.g., 4-methylpiperidin-1-yl) show ~3-fold higher IC₅₀ values in RNase H inhibition assays, suggesting fluorination improves potency .
Q. What experimental strategies can resolve contradictions in biological activity data across different assay systems?
- Approach :
- Orthogonal assays : Validate antiviral activity using both cell-based (e.g., HIV-1 p24 ELISA) and biochemical (e.g., RNase H enzymatic inhibition) assays .
- SAR studies : Compare derivatives with varying substituents (e.g., 4-fluoro vs. 4-chloro piperidine) to isolate electronic vs. steric effects .
- Molecular docking : Model interactions with conserved residues (e.g., His539 in HIV RNase H) to rationalize potency differences .
Q. How can researchers design analogs to mitigate metabolic instability while retaining target affinity?
- Design principles :
- Bioisosteric replacement : Substitute the 3-methyl group with cyclopropyl (improves metabolic resistance) or deuterated methyl (slows CYP450 oxidation) .
- Prodrug strategies : Introduce ester or phosphate groups at the 3-hydroxy position (if present) to enhance solubility and reduce first-pass metabolism .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
